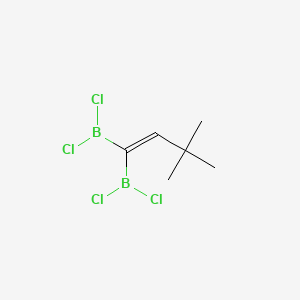
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of an iodine atom at the 8th position, a methyl group at the 4th position, and a pyridin-3-yl group at the 2nd position of the tetrahydroquinoline ring
準備方法
The synthesis of 8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing the pyridin-3-yl group can be reacted with an iodine source and a methylating agent to introduce the iodine and methyl groups at the desired positions. The reaction conditions typically involve the use of a solvent such as dichloromethane or ethanol, and a catalyst like palladium or copper to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The iodine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Coupling Reactions: The pyridin-3-yl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the 8th position.
科学的研究の応用
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological targets such as enzymes and receptors.
Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties. It may serve as a lead compound in the development of new drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The iodine atom and pyridin-3-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological system being studied. For example, in enzyme inhibition studies, this compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
8-Iodo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
4-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Lacks the iodine atom at the 8th position, which may result in different chemical reactivity and biological activity.
8-Iodo-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 4th position, which may affect its binding affinity to biological targets.
8-Iodo-4-methyl-1,2,3,4-tetrahydroquinoline: Lacks the pyridin-3-yl group, which may significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
609354-45-2 |
|---|---|
分子式 |
C15H15IN2 |
分子量 |
350.20 g/mol |
IUPAC名 |
8-iodo-4-methyl-2-pyridin-3-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15IN2/c1-10-8-14(11-4-3-7-17-9-11)18-15-12(10)5-2-6-13(15)16/h2-7,9-10,14,18H,8H2,1H3 |
InChIキー |
WYMSWGFZRYKIIA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC2=C1C=CC=C2I)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)

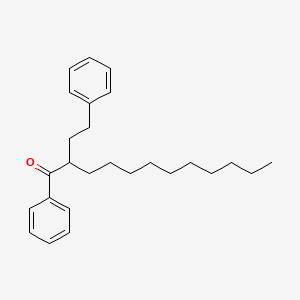
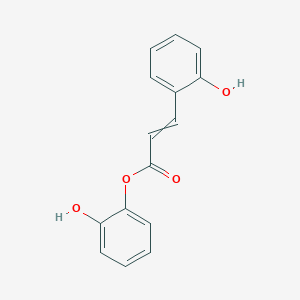
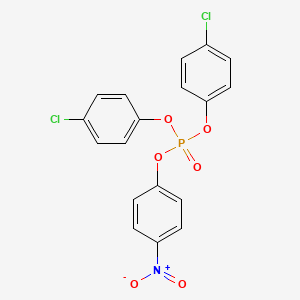
![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
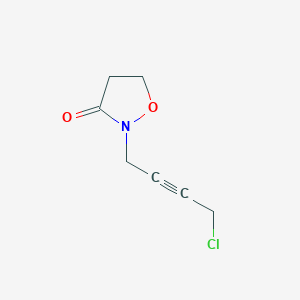
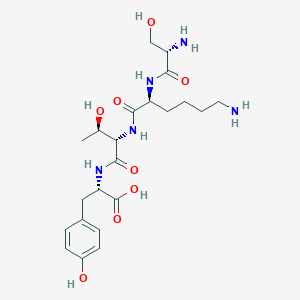
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)
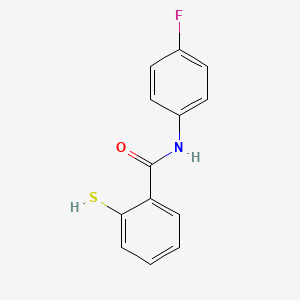
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(tert-butyl)-](/img/structure/B15165943.png)
